molecular formula C26H21N5O4S B2752009 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide CAS No. 852145-47-2

2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide

Cat. No.: B2752009
CAS No.: 852145-47-2
M. Wt: 499.55
InChI Key: ZOZQLXMMOIACCG-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining 1H-indole, 1,2,4-triazole, and benzo[d][1,3]dioxole moieties linked via a thioacetamide bridge. The indole group is a privileged scaffold in medicinal chemistry, known for its role in modulating serotonin receptors and kinase inhibition . The triazole ring enhances metabolic stability and hydrogen-bonding capacity, while the benzo[d][1,3]dioxole (piperonyl) group contributes to improved lipophilicity and bioavailability . The thioether linkage (-S-) in the acetamide bridge may confer redox-modulating properties or influence binding to cysteine-rich enzymatic targets .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N5O4S/c1-33-18-6-4-5-17(12-18)31-25(20-13-27-21-8-3-2-7-19(20)21)29-30-26(31)36-14-24(32)28-16-9-10-22-23(11-16)35-15-34-22/h2-13,27H,14-15H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOZQLXMMOIACCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)NC3=CC4=C(C=C3)OCO4)C5=CNC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide is a complex organic molecule featuring a unique combination of structural motifs, including an indole moiety, a triazole ring, and a methoxyphenyl group. This intricate structure suggests significant potential for various biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Characteristics

The molecular formula of this compound is C20H19N3O4SC_{20}H_{19}N_3O_4S, with a molecular weight of approximately 393.47 g/mol. The presence of the indole and triazole rings is notable as these structures are often associated with diverse biological activities.

Component Structure
Indole MoietyIndole
Triazole RingTriazole
Methoxyphenyl GroupMethoxyphenyl
Benzo[d][1,3]dioxoleBenzo

Anticancer Properties

Research indicates that compounds containing triazole and indole moieties exhibit promising anticancer activities. For instance, studies have shown that derivatives similar to the target compound can inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Tyrosine Kinases : Molecular docking studies suggest that these compounds may act as inhibitors of tyrosine kinases, which are critical in cancer cell signaling pathways .
  • Cell Line Studies : Compounds with similar structures have demonstrated significant cytotoxic effects in human colon cancer cell lines (HCT 116), with IC50 values indicating potent activity .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Research has shown that related triazole derivatives possess antibacterial and antifungal activity against a range of pathogens:

  • Antibacterial Activity : Compounds with triazole rings have been reported to exhibit high activity against both drug-sensitive and drug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
  • Fungal Inhibition : The presence of the triazole moiety is particularly significant in antifungal applications, as these compounds often inhibit fungal enzymes crucial for cell wall synthesis .

The biological activity of the compound likely stems from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The thioether linkage may facilitate interactions with enzymes involved in metabolic pathways.
  • Receptor Modulation : The diverse functional groups enhance solubility and bioavailability, allowing for effective receptor modulation .

Case Studies

Several studies have investigated the biological activities of similar compounds:

  • Anticancer Study : A derivative exhibited an IC50 value of 4.363 μM against HCT 116 cells, outperforming standard chemotherapeutic agents like doxorubicin .
  • Antimicrobial Evaluation : Another study reported that a structurally related compound had an MIC value of 31.25 μg/mL against Mycobacterium bovis, indicating strong antibacterial properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally analogous compounds, their key features, and bioactivities:

Compound Core Structure Key Substituents Reported Bioactivity Key Data Reference
Target Compound 1,2,4-Triazole-thioacetamide - 3-Methoxyphenyl
- Indole
- Benzo[d][1,3]dioxole
Anticancer (hypothetical, based on analogs) N/A (Synthesis-focused evidence)
2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol-2-yl)acetamides 1,3,4-Oxadiazole-thioacetamide - Indole-methyl
- Thiazole/benzothiazole
Anticancer (in vitro) IC~50~: 8.2–14.7 µM (MCF-7, HeLa)
Docking affinity to EGFR kinase
N-[[5-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide 1,2,4-Triazole-thioacetamide - 2,5-Dimethoxyphenyl
- Dihydroindole
- Phenoxyacetamide
Kinase inhibition (hypothetical) Structural similarity to PARP inhibitors
2-{[5-(4-Methylphenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl]thio}-N-(1,3-benzodioxol-5-yl)acetamide Thiazolo-triazole-thioacetamide - 4-Methylphenyl
- Benzo[d][1,3]dioxole
Antimicrobial (hypothetical) Structural alignment with antifungal triazole-thioacetamides
N-(3-Chloro-4-methoxyphenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide 1,2,4-Triazole-thioacetamide - 3-Chloro-4-methoxyphenyl
- 5-Methylphenyl
Antiproliferative (in vitro) IC~50~: 12.3 µM (HCT-116)
Synergistic with 5-FU
N-(5-(2-Fluorophenylamino)-1H-indazol-3-yl)-2-(4-ethoxyphenyl)acetamide Indazole-acetamide - 4-Ethoxyphenyl
- 2-Fluorophenylamino
Antiproliferative (in vitro) IC~50~: 9.8 µM (A549)
Apoptosis induction via caspase-3 activation

Key Structural and Functional Insights:

Role of the Triazole-Thioacetamide Backbone :
The 1,2,4-triazole-thioacetamide scaffold is shared across multiple analogs (e.g., ). This backbone facilitates π-π stacking with aromatic residues in enzyme active sites (e.g., EGFR, PARP) and enhances metabolic stability compared to oxadiazole or thiazole analogs .

Impact of Aryl Substituents :

  • Methoxy vs. Ethoxy Groups : The target compound’s 3-methoxyphenyl group may offer better steric compatibility with hydrophobic pockets than bulkier ethoxy derivatives (e.g., ).
  • Indole vs. Indazole : Indole-containing analogs (e.g., ) show stronger anticancer activity than indazole derivatives (e.g., ), likely due to indole’s ability to intercalate DNA or modulate tubulin polymerization.

Bioactivity Trends: Compounds with electron-donating groups (e.g., -OCH~3~, -CH~3~) on the aryl rings exhibit superior antiproliferative activity, as seen in the target compound and . Thioether vs.

Synthetic Accessibility :
The target compound’s synthesis likely parallels methods for triazole-thioacetamide derivatives, involving:

  • Coupling of preformed triazole-thiols with chloroacetamides under basic conditions .
  • Protection/deprotection strategies for indole and benzo[d][1,3]dioxole groups .

Q & A

Basic: What are the standard synthetic routes for this compound, and how is structural purity confirmed?

Answer:
The synthesis involves multi-step organic reactions, typically starting with the formation of the triazole ring via cyclization of thiosemicarbazide derivatives, followed by functionalization of the indole and benzo[d][1,3]dioxole moieties. Key steps include:

  • Triazole formation : Hydrazine derivatives react with carbonyl compounds under acidic conditions to form the 1,2,4-triazole core .
  • Thioacetamide linkage : A thiol group is introduced via nucleophilic substitution or Mitsunobu reactions .
  • Final coupling : The indole and benzo[d][1,3]dioxole groups are attached using coupling reagents like EDCI/HOBt .

Structural confirmation relies on:

Technique Purpose Key Peaks/Data
NMR Confirm connectivity and substituentsIndole NH (~12 ppm), triazole protons (~8–9 ppm), benzo[d][1,3]dioxole methylene (5.9–6.1 ppm)
HPLC Assess purity (>95%)Retention time matched to standards
Mass Spectrometry Verify molecular weight[M+H]<sup>+</sup> at m/z 524.64 (calculated)

Basic: What initial biological screening assays are recommended for this compound?

Answer:
Prioritize assays based on structural motifs:

  • Anticancer : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) due to triazole’s DNA intercalation potential .
  • Antimicrobial : Disk diffusion or microbroth dilution against S. aureus and C. albicans .
  • Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or cyclooxygenase (COX-2), leveraging indole’s binding affinity .

Note : Include positive controls (e.g., doxorubicin for anticancer assays) and validate results with dose-response curves .

Advanced: How can synthesis yields be improved for the triazole core formation step?

Answer:
Optimize reaction parameters using design of experiments (DoE):

Factor Optimal Range Impact on Yield
Temperature 80–100°CHigher temps accelerate cyclization but risk decomposition
Solvent DMF or DMSOPolar aprotic solvents enhance solubility of intermediates
Catalyst p-TsOH (0.5–1 eq)Acidic catalysts improve reaction rate

Methodology : Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and isolate intermediates to minimize side products .

Advanced: How to resolve contradictions between in vitro and in vivo bioactivity data?

Answer:
Discrepancies often arise from pharmacokinetic factors:

  • Solubility : Perform logP calculations (predicted ~3.2 for this compound) and use surfactants (e.g., Cremophor EL) in animal studies .
  • Metabolic stability : Conduct microsomal stability assays. If rapid metabolism is observed, modify labile groups (e.g., replace methoxy with halogen substituents) .
  • Prodrug strategies : Introduce ester or amide prodrug moieties to enhance bioavailability .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:
Focus on modifying key substituents and evaluating bioactivity:

Position Modification Biological Impact Reference
Triazole C-4 Replace 3-methoxyphenyl with 4-fluorophenylIncreased EGFR inhibition (IC50 ↓ 20%)
Indole N-1 Substitute H with methylEnhanced metabolic stability (t½ ↑ 2.5x)
Benzo[d][1,3]dioxole Replace with naphthodioxoleImproved logP (↑ 0.8) but reduced solubility

Methodology : Synthesize analogs via parallel synthesis, screen in 3–5 assays, and use PCA to identify critical substituents .

Advanced: What computational methods are suitable for predicting mechanism of action?

Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with EGFR (PDB ID: 1M17). The indole moiety shows π-π stacking with Phe 723, while the triazole forms H-bonds with Lys 721 .
  • MD simulations : Run 100 ns simulations in GROMACS to assess binding stability. RMSD < 2 Å indicates stable binding .
  • QSAR : Develop models with Dragon descriptors (e.g., topological charge indices) to predict IC50 values .

Advanced: How to address low reproducibility in biological assays?

Answer:

  • Standardize protocols : Use identical cell passage numbers (e.g., 15–20 for HeLa) and serum batches .
  • Control solvent effects : Limit DMSO to <0.1% in cell-based assays .
  • Validate data : Perform statistical analysis (e.g., Grubbs’ test for outliers) and replicate experiments across labs .

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